Cas no 854732-39-1 (Cyclopentanecarboxaldehyde, 1-amino-)

Cyclopentanecarboxaldehyde, 1-amino- 化学的及び物理的性質
名前と識別子
-
- EN300-28270398
- 1-aminocyclopentane-1-carbaldehyde
- 854732-39-1
- SCHEMBL881429
- Cyclopentanecarboxaldehyde, 1-amino-
-
- インチ: 1S/C6H11NO/c7-6(5-8)3-1-2-4-6/h5H,1-4,7H2
- InChIKey: KBECVKHHMBRCSB-UHFFFAOYSA-N
- ほほえんだ: C1(N)(C=O)CCCC1
計算された属性
- せいみつぶんしりょう: 113.084063974g/mol
- どういたいしつりょう: 113.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 94.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- 密度みつど: 1.117±0.06 g/cm3(Predicted)
- ふってん: 172.8±23.0 °C(Predicted)
- 酸性度係数(pKa): 8.52±0.20(Predicted)
Cyclopentanecarboxaldehyde, 1-amino- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28270398-2.5g |
1-aminocyclopentane-1-carbaldehyde |
854732-39-1 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28270398-0.5g |
1-aminocyclopentane-1-carbaldehyde |
854732-39-1 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28270398-0.25g |
1-aminocyclopentane-1-carbaldehyde |
854732-39-1 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28270398-5.0g |
1-aminocyclopentane-1-carbaldehyde |
854732-39-1 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28270398-0.05g |
1-aminocyclopentane-1-carbaldehyde |
854732-39-1 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28270398-0.1g |
1-aminocyclopentane-1-carbaldehyde |
854732-39-1 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28270398-1.0g |
1-aminocyclopentane-1-carbaldehyde |
854732-39-1 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28270398-10.0g |
1-aminocyclopentane-1-carbaldehyde |
854732-39-1 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 |
Cyclopentanecarboxaldehyde, 1-amino- 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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6. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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7. Caper tea
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
Cyclopentanecarboxaldehyde, 1-amino-に関する追加情報
Cyclopentanecarboxaldehyde, 1-amino- (CAS No. 854732-39-1): A Key Intermediate in Modern Pharmaceutical Synthesis
The compound Cyclopentanecarboxaldehyde, 1-amino- (CAS No. 854732-39-1) represents a significant intermediate in the realm of pharmaceutical synthesis, playing a pivotal role in the development of various therapeutic agents. This molecule, characterized by its cyclopentane ring substituted with both an aldehyde and an amino group, offers unique chemical properties that make it invaluable in medicinal chemistry. Its structural versatility allows for diverse functionalization, enabling the synthesis of complex pharmacophores essential for drug discovery and development.
In recent years, the demand for novel synthetic pathways and intermediates has surged, driven by the need for more efficient and sustainable drug production methods. The Cyclopentanecarboxaldehyde, 1-amino- intermediate has emerged as a cornerstone in this landscape, facilitating the creation of bioactive molecules with enhanced efficacy and reduced toxicity. Its applications span across multiple therapeutic areas, including oncology, neurology, and anti-inflammatory treatments.
The aldehyde functionality in Cyclopentanecarboxaldehyde, 1-amino- provides a reactive site for condensation reactions with various nucleophiles, such as amines and hydrazines, to form Schiff bases and hydrazones. These derivatives have been extensively studied for their potential biological activities. For instance, Schiff bases derived from this compound have shown promising results in inhibiting certain enzymes associated with cancer cell proliferation. Similarly, hydrazones have been explored for their antimicrobial properties.
Moreover, the amino group introduces further reactivity, allowing for the formation of amides and ureas through coupling reactions with carboxylic acids and isocyanates. These amide-linked structures are fundamental in designing peptidomimetics and protease inhibitors, which are critical in treating chronic diseases like diabetes and inflammation-related disorders. The ability to modify both functional groups provides chemists with a high degree of control over the molecular architecture, enabling the optimization of pharmacokinetic profiles.
Recent advancements in synthetic methodologies have further highlighted the importance of Cyclopentanecarboxaldehyde, 1-amino-. Catalytic hydrogenation techniques have been employed to selectively reduce the aldehyde group to an alcohol or further to a cyclopentanol derivative, expanding its utility in constructing more complex scaffolds. Additionally, transition metal-catalyzed cross-coupling reactions have enabled the introduction of aryl or heteroaryl groups at various positions on the cyclopentane ring, enhancing the compound's versatility in drug design.
The pharmaceutical industry has also embraced green chemistry principles in the synthesis of Cyclopentanecarboxaldehyde, 1-amino-. Solvent-free reactions and microwave-assisted synthesis have been explored to minimize waste and improve reaction efficiency. These sustainable approaches align with global efforts to reduce environmental impact while maintaining high yields and purity standards.
In clinical research, derivatives of Cyclopentanecarboxaldehyde, 1-amino- have been investigated for their potential therapeutic effects. For example, studies have demonstrated that certain amine derivatives exhibit neuroprotective properties by modulating neurotransmitter release. In oncology research, modifications of this intermediate have led to compounds that inhibit key signaling pathways involved in tumor growth and metastasis. These findings underscore the compound's significance as a building block for next-generation therapeutics.
The synthetic accessibility of Cyclopentanecarboxaldehyde, 1-amino- is another factor contributing to its widespread use. Several synthetic routes have been developed over the years, each offering distinct advantages depending on scalability and cost considerations. Common methods involve the oxidation of cyclopentylamines or the reduction of cyclopentanone derivatives followed by functional group interconversion. These pathways ensure a steady supply of high-quality material for both academic research and industrial applications.
The future prospects for Cyclopentanecarboxaldehyde, 1-amino- are promising, with ongoing research focusing on expanding its applications into new therapeutic areas. Innovations in computational chemistry are being leveraged to predict novel derivatives with enhanced biological activity using machine learning models trained on large datasets of chemical structures and biological responses. This interdisciplinary approach is expected to accelerate the discovery process significantly.
In conclusion, Cyclopentanecarboxaldehyde, 1-amino- (CAS No. 854732-39-1) stands as a vital intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable for developing innovative therapeutic agents across various medical fields. As research continues to uncover new synthetic strategies and biological applications, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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